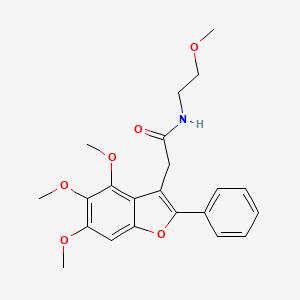
N-(2-methoxyethyl)-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a benzofuran core substituted with methoxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-yl)acetamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as phenyl-substituted salicylaldehydes, under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxylation can be achieved using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
Acetamide Formation: The final step involves the acylation of the benzofuran derivative with 2-methoxyethylamine and acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide group can be reduced to an amine under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, N-(2-methoxyethyl)-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-yl)acetamide may be studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may interact with specific biological targets, offering therapeutic potential.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and acetamide groups could play a role in binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-2-(4,5,6-trimethoxy-1-benzofuran-3-yl)acetamide: Lacks the phenyl group, which may affect its biological activity and chemical reactivity.
N-(2-ethoxyethyl)-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-yl)acetamide: The ethoxy group instead of the methoxy group could influence its solubility and interaction with biological targets.
N-(2-methoxyethyl)-2-(4,5-dimethoxy-2-phenyl-1-benzofuran-3-yl)acetamide: Fewer methoxy groups, potentially altering its chemical properties and reactivity.
Uniqueness
N-(2-methoxyethyl)-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C22H25NO6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-(4,5,6-trimethoxy-2-phenyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C22H25NO6/c1-25-11-10-23-18(24)12-15-19-16(29-20(15)14-8-6-5-7-9-14)13-17(26-2)21(27-3)22(19)28-4/h5-9,13H,10-12H2,1-4H3,(H,23,24) |
InChI Key |
DDOXEOSZGFTUQE-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CC1=C(OC2=CC(=C(C(=C21)OC)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(4-chlorophenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B11031489.png)
![1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B11031493.png)
![4-Phenyl-2-[3-(2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-YL]-1,3-thiazole](/img/structure/B11031496.png)
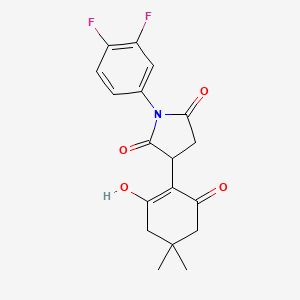
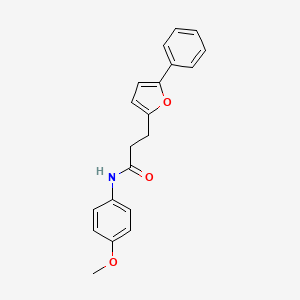
![1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11031510.png)
![2''-amino-8'-fluoro-6',7''-dimethyl-2',5''-dioxo-5',6'-dihydro-5''H-dispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',4''-pyrano[4,3-b]pyran]-3''-carbonitrile](/img/structure/B11031517.png)
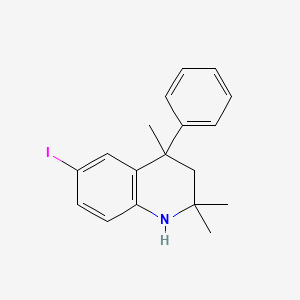
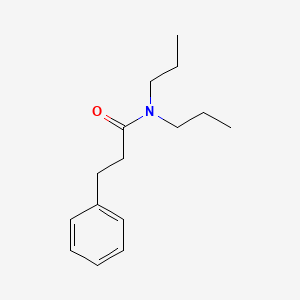
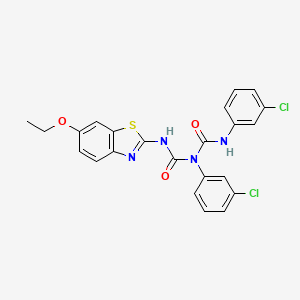
![1-[(4-methoxyphenyl)imino]-4,4,8-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031544.png)
![dimethyl 2-{1-[(3-chlorophenyl)carbamoyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11031551.png)
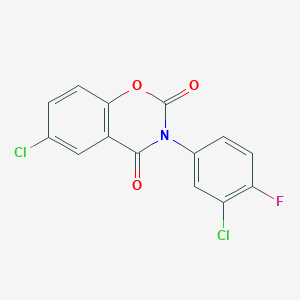
![6-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11031591.png)
